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Chemical and Pharmacological Profile of
Invopressin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Invopressin

CAS No.: 1488411-60-4

Cat. No.: S12859856

The table below summarizes the core data available for Invopressin:

Property Description

CAS Number 1488411-60-4 [1]
Molecular C110H161N31027S2 [1]
Formula

Molecular Weight  2413.78 g/mol [1]

Biological Vasopressin V1A receptor partial agonist [1]

Activity

Reported ECso 1.0 nM [1]

Storage Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1
Conditions month) [1]

Intended Use For research use only. Not for human consumption [1].

Proposed Experimental Protocols
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As specific protocols for Invepressin were not found, the following sections outline general experimental

approaches relevant to its characterization.

Functional Assay for V1A Receptor Activation

This protocol is designed to characterize the efficacy and potency of Invopressin as a V1A receptor partial

agonist.

¢ Objective: To measure intracellular calcium mobilization in response to Invopressin in a cell line
expressing the human V1A receptor.
e Materials:
o Cell line: Recombinant CHO-K1 or HEK-293 cells stably expressing human AVPR1A [2].
Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Controls: Full agonist (e.g., Arginine Vasopressin, AVP), vehicle control.
¢ Methodology:

[¢]

[e]

o

o Cell Preparation: Culture cells and seed into black-walled, clear-bottom 96-well plates 24
hours before the assay.

o Dye Loading: On the day of the assay, load cells with the fluorescent dye in assay buffer for 1
hour at 37°C.

o Compound Addition: Prepare a concentration-response curve of Invopressin (e.g., from 0.1
nM to 1 uM) and the reference agonist AVP.

o Signal Measurement: Using a fluorescence plate reader or FLIPR, add compounds and
monitor the real-time fluorescence change as an indicator of intracellular calcium release.

e Data Analysis: Plot the maximum fluorescence response against the logarithm of compound
concentration. Fit the data with a non-linear regression model to calculate the ECso value for
Invopressin and its efficacy (% of the maximum response elicited by AVP) to confirm its partial
agonist profile.

Receptor Binding Competition Assay

This protocol assesses the binding affinity of Invepressin for the V1A receptor.

¢ Objective: To determine the inhibition constant (Ki) of Invopressin by competing with a radiolabeled
V1A antagonist.
e Materials:
o Membrane preparation from AVPR1A-expressing cells.
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o Radioligand: e.g., [3H]-SR49059.
o Filtration apparatus and scintillation counter.
¢ Methodology:
o Incubation: Incubate membrane preparations with a fixed concentration of the radioligand and
varying concentrations of Invopressin in an appropriate binding buffer.
o Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate
bound from free radioligand.
o Quantification: Measure the bound radioactivity using a scintillation counter.
¢ Data Analysis: Calculate the percentage of radioligand displacement by Invopressin. Use the
Cheng-Prusoff equation to determine the Ki value from the measured ICso.

Visualizing the V1A Receptor Signaling Pathway

The diagram below illustrates the key signaling pathway mediated by the V1A receptor, which is targeted by

Invopressin. The green node highlights the site of Invopressin's action.
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Key Considerations for Researchers

Based on the available data, here are critical points for planning experiments with Invopressin:

e Partial Agonist Activity: The listed ECso of 1.0 nM confirms high potency for the V1A receptor [1]. As
a partial agonist, it may act as a functional antagonist in tissues with high receptor tone.

¢ Receptor Specificity: The provided data specifies V1A activity. For a complete pharmacological
profile, its selectivity should be tested against related receptors, particularly the V1B (V3) and V2

subtypes [2], to rule offtarget effects.
¢ Solubility and Handling: Given its peptidic nature and high molecular weight, careful attention must

be paid to its solubility and storage in solution to maintain stability, as indicated by the recommended
short storage time in solvent [1].

Information Availability Notice

Please note that the detailed laboratory protocols for Invepressin were not available in the current search

results. The experimental sections above are based on standard methodologies for characterizing GPCR
ligands.
To obtain specific protocols, I suggest you:

e Contact the supplier, AbMole BioScience, directly for any available technical documents [1].
e Search specialized repositories for journal articles that have used Invopressin, as they often
include detailed methods sections.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Chemical and Pharmacological Profile of Invopressin]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12859856#invopressin-

laboratory-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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